molecular formula C12H19N3O2S B14896494 8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14896494
M. Wt: 269.37 g/mol
InChI Key: PTJYNYKGOHSJBM-UHFFFAOYSA-N
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Description

8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a thiadiazole ring, which is known for its versatile applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the thiadiazole ring followed by the incorporation of the spiro structure. One common method involves the reaction of isopropylamine with carbon disulfide and hydrazine to form the thiadiazole ring. This intermediate is then reacted with a suitable diol and azaspiro compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with biological targets through the thiadiazole ring. This ring can cross cellular membranes and interact with various enzymes and receptors, leading to a range of biological effects. The compound’s mesoionic nature allows it to form strong interactions with its molecular targets, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spiro structure, which imparts additional stability and specific interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

8-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C12H19N3O2S/c1-9(2)10-13-11(18-14-10)15-5-3-12(4-6-15)16-7-8-17-12/h9H,3-8H2,1-2H3

InChI Key

PTJYNYKGOHSJBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCC3(CC2)OCCO3

Origin of Product

United States

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